2-(Oxolan-3-yl)propanal

Description

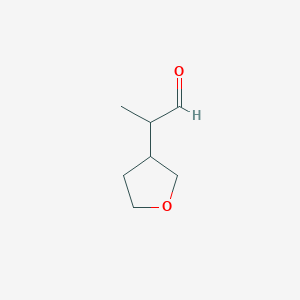

2-(Oxolan-3-yl)propanal is an organic compound featuring a propanal backbone (CH₃CH₂CHO) substituted with an oxolane (tetrahydrofuran) ring at the third carbon position. This structural motif combines the reactivity of an aldehyde group with the steric and electronic effects of the oxolane ring, making it a versatile intermediate in synthetic chemistry. For instance, propanal derivatives are known to participate in catalytic adsorption processes on metal surfaces, as seen in the chemisorption behavior of propanal on nickel-molybdenum sulfide (NiMoS) catalysts .

Properties

CAS No. |

1545881-39-7 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-(oxolan-3-yl)propanal |

InChI |

InChI=1S/C7H12O2/c1-6(4-8)7-2-3-9-5-7/h4,6-7H,2-3,5H2,1H3 |

InChI Key |

NNTVWIONRRWRDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C1CCOC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yl)propanal typically involves the reaction of oxirane with propanal under acidic conditions. The reaction proceeds through the opening of the oxirane ring, followed by the formation of the oxolane ring .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often purified using distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yl)propanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of this compound can yield the corresponding alcohol.

Substitution: The aldehyde group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are used for substitution reactions.

Major Products Formed

Oxidation: 2-(Oxolan-3-yl)propanoic acid.

Reduction: 2-(Oxolan-3-yl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Oxolan-3-yl)propanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-yl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The oxolane ring provides stability and influences the compound’s reactivity .

Comparison with Similar Compounds

3-(Methylthio)propanal

This compound, identified as a key odor-active molecule in peanuts, shares the propanal backbone but substitutes the oxolane ring with a methylthio (-SCH₃) group at the third carbon. Unlike 2-(Oxolan-3-yl)propanal, 3-(methylthio)propanal exhibits strong flavor contributions due to its sulfur-containing moiety, with high odor activity values (OAVs) in both raw and roasted peanuts .

2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal

Patented as an aromatic ingredient, this derivative replaces the oxolane ring with a phenyl group substituted with a prenyl chain. The aromaticity and extended hydrocarbon chain enhance its utility in fragrance formulations, contrasting with the cyclic ether functionality of this compound .

Functional Group Analogs

Propanal (CH₃CH₂CHO)

Unsubstituted propanal serves as a baseline for comparison. This specificity suggests that this compound may exhibit unique catalytic interactions due to its oxolane ring.

Acetone (CH₃COCH₃)

Atmospheric measurements reveal distinct behaviors: acetone exhibits rapid, high-variability spikes linked to anthropogenic sources (e.g., lab exhaust), whereas propanal shows slower, more stable trends . This divergence underscores the influence of functional groups (ketone vs. aldehyde) on environmental persistence.

Application-Specific Comparisons

Flavor and Fragrance Chemistry

The patented 2-(2-(3-methylbut-2-en-1-yl)phenyl)propanal exemplifies how propanal derivatives can be tailored for specific scent profiles .

Catalytic and Adsorption Properties

The oxolane ring may sterically hinder such interactions, altering catalytic pathways .

Data Tables

Table 1. Key Properties of this compound and Analogs

| Compound | Molecular Weight | Functional Groups | Key Applications |

|---|---|---|---|

| This compound | ~130.14 g/mol | Aldehyde, cyclic ether | Synthetic intermediates |

| 3-(Methylthio)propanal | 104.17 g/mol | Aldehyde, thioether | Food flavoring |

| Propanal | 58.08 g/mol | Aldehyde | Catalysis, solvents |

| Acetone | 58.08 g/mol | Ketone | Solvents, lab reagents |

Table 2. Atmospheric Behavior Comparison

| Compound | Atmospheric Lifetime | Key Sources | Variability |

|---|---|---|---|

| Propanal | Hours | Oxidation of hydrocarbons | Moderate |

| Acetone | Days | Anthropogenic, biogenic | High (spiky) |

Research Findings

- Catalytic Specificity : Propanal’s di-sigma adsorption on NiMoS highlights the importance of steric accessibility, which may be reduced in oxolane-substituted analogs .

- Flavor Chemistry : Sulfur-containing propanal derivatives (e.g., 3-(methylthio)propanal) dominate flavor applications, whereas cyclic ether analogs remain underexplored in this domain .

- Environmental Impact : Aldehydes like propanal exhibit shorter atmospheric lifetimes than ketones like acetone, emphasizing functional group effects on environmental fate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.